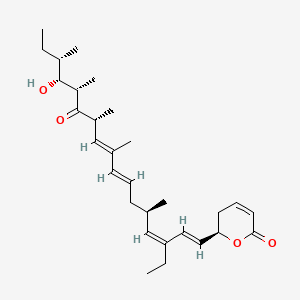
Callystatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callystatin A is a diterpenoid.
Applications De Recherche Scientifique
Synthesis and Structure
Callystatin A, known for its challenging structure and biological activities, has motivated extensive research into its total synthesis. A notable achievement in this domain is the total synthesis of the cytotoxic polyketide marine natural product callystatin A, which incorporated chiral allenylmetal additions and an sp(2)-sp(3) Suzuki coupling (Marshall & Bourbeau, 2002). Moreover, the synthesis has been further optimized by employing a highly convergent approach, crucially involving a Wittig olefination, a selective Heck reaction, and an aldol reaction (Kalesse et al., 2003).
Stereocontrolled Preparation
The stereocontrolled preparation of the polyketide natural product callystatin A and its novel analog C19-epi-callystatin A is another significant stride in its synthesis. This process utilized an enantiomerically pure oxabicyclo[3.2.1]oct-6-ene as a template for the stereocontrolled preparation of the C15-C21 polypropionate region (Lautens & Stammers, 2002).
Biological Activity and Analogs
The cytotoxicity of callystatin A has been a focal point of studies, leading to the synthesis of its analogs to understand the structure-activity relationships. The beta-hydroxyketone part of callystatin A, in particular, has been shown to significantly contribute to its cytotoxic potency, with the ketonic carbonyl, the 19-hydroxyl, and the asymmetric methyl groups playing crucial roles. Additionally, the alpha,beta-unsaturated delta-lactone portion was identified as a key functional group for its cytotoxic activity (Murakami et al., 2001).
Methodological Developments
Methodological developments in the synthesis of callystatin A have also been explored. The asymmetric total synthesis employing the SAMP/RAMP hydrazone alkylation methodology and an enzymatic enantioselective reduction has been pivotal in generating the stereogenic centers necessary for its construction (Vicario et al., 2002).
Hybrid Synthesis
Additionally, the synthesis of hybrids of callystatin A with other polyketides has been explored to investigate their cytotoxic properties. An example includes the creation of stereoisomeric hybrids of callystatin A and leptomycin B, which exhibited nanomolar levels of cytotoxicity toward certain cancer cells (Marshall et al., 2006).
Propriétés
Numéro CAS |
189883-16-7 |
|---|---|
Nom du produit |
Callystatin A |
Formule moléculaire |
C29H44O4 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(2R)-2-[(1E,3Z,5R,7E,9E,11R,13S,14R,15S)-3-ethyl-14-hydroxy-5,9,11,13,15-pentamethyl-12-oxoheptadeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C29H44O4/c1-8-22(5)28(31)24(7)29(32)23(6)18-20(3)12-10-13-21(4)19-25(9-2)16-17-26-14-11-15-27(30)33-26/h10-12,15-19,21-24,26,28,31H,8-9,13-14H2,1-7H3/b12-10+,17-16+,20-18+,25-19-/t21-,22+,23-,24+,26-,28-/m1/s1 |
Clé InChI |
QPJTWGLLJWBDQW-KMMMXHTBSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C=C/C[C@@H](C)/C=C(/CC)\C=C\[C@H]1CC=CC(=O)O1)O |
SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
SMILES canonique |
CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |
Synonymes |
20-epi-callystatin A callystatin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



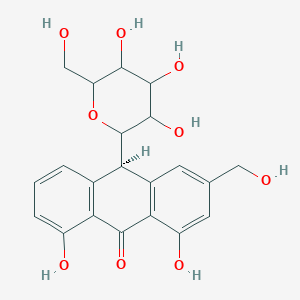
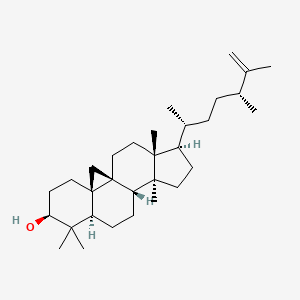

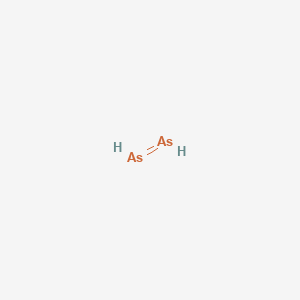
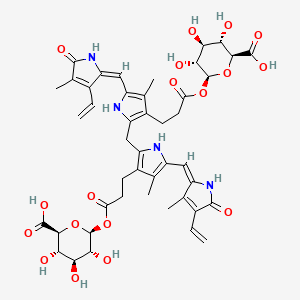
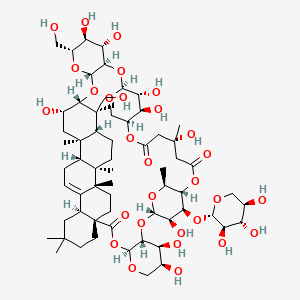
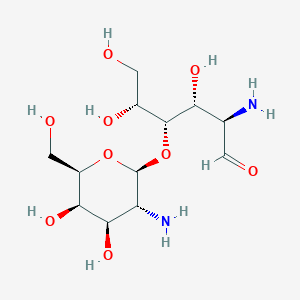
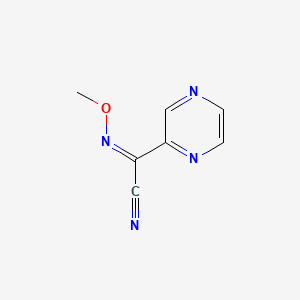
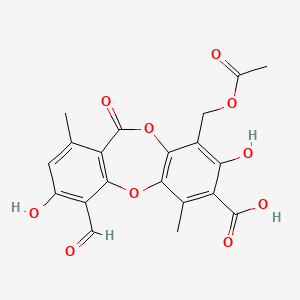
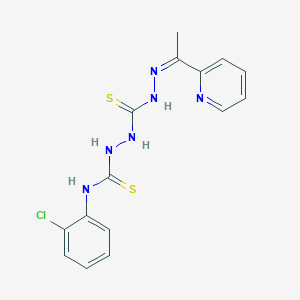
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)
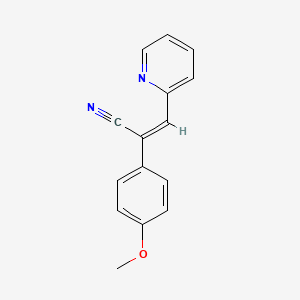
![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)